Budesonide-d8

概要

説明

ブデソニド-d8は、広く使用されているコルチコステロイドであるブデソニドの重水素標識アナログです。ブデソニドは抗炎症作用で知られており、喘息、慢性閉塞性肺疾患(COPD)、およびさまざまな炎症性腸疾患の治療に一般的に使用されます。 ブデソニド-d8の重水素標識により、特に薬物動態研究において科学研究で特に有用になります。これは、生物系における正確な追跡と定量化を可能にするためです .

作用機序

ブデソニド-d8は、ブデソニドと同じメカニズムで効果を発揮します。グルココルチコイド受容体に結合し、炎症を軽減する遺伝子発現の変化につながります。 ブデソニドのこれらの受容体への結合は、血管拡張と毛細管透過性を低下させるとともに、炎症部位への白血球の移動を減少させます .

類似の化合物との比較

類似の化合物

フルチカゾン: 喘息とCOPDの治療に使用される別のコルチコステロイド。

ベクロメタゾン: 抗炎症作用が類似したコルチコステロイド。

モメタゾン: 同様の適応症で使用されますが、薬物動態特性が異なります

ブデソニド-d8の独自性

ブデソニド-d8は、薬物動態研究における正確な追跡を可能にする重水素標識により、ユニークです。 これは、化合物の正確な定量化が不可欠な研究環境において特に価値があります .

生化学分析

Biochemical Properties

Budesonide-d8 plays a significant role in biochemical reactions, particularly those involving glucocorticoid receptors. It acts as an agonist of these receptors, which are involved in regulating inflammation and immune responses. This compound interacts with enzymes such as cytochrome P450 3A4, which is responsible for its metabolism. The interaction with cytochrome P450 3A4 leads to the formation of metabolites like 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone . These interactions are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound affects various types of cells and cellular processes. In pancreatic cancer cells, for instance, it has been shown to reduce cell proliferation and induce metabolic reprogramming. This compound influences cell signaling pathways by modulating the activity of glucocorticoid receptors, leading to changes in gene expression and cellular metabolism . This compound also impacts the expression of inflammatory cytokines, thereby reducing inflammation in conditions like asthma and inflammatory bowel disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which then translocate to the nucleus and bind to glucocorticoid response elements in the DNA. This binding regulates the transcription of target genes involved in inflammatory and immune responses . This compound also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Additionally, it modulates the expression of genes involved in metabolic processes, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound maintains its stability for extended periods when stored at appropriate temperatures . Over time, the compound’s effects on cellular function can vary, with long-term exposure leading to sustained anti-inflammatory effects and potential changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, this compound can cause toxic effects, including adrenal suppression and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its metabolism by cytochrome P450 enzymes. The compound is metabolized to 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone, which are then further processed and excreted . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is highly protein-bound in plasma, primarily to corticosteroid-binding globulin and serum albumin . This binding influences its distribution and availability in different tissues, affecting its therapeutic efficacy and side effect profile.

Subcellular Localization

This compound localizes to specific subcellular compartments, primarily the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene transcription . This subcellular localization is essential for the compound’s mechanism of action and its ability to modulate cellular processes.

準備方法

合成経路と反応条件

ブデソニド-d8の合成には、ブデソニド分子に重水素原子を組み込むことが含まれます。これは、通常、水素原子を重水素で置き換える一連の化学反応によって達成されます。 このプロセスには、通常、重水素化試薬と溶媒を使用して、分子中の特定の位置に重水素を組み込むことが含まれます .

工業生産方法

ブデソニド-d8の工業生産は、同様の原則に従っていますが、より大規模です。このプロセスには、高収率と純度を確保するために、専用の機器と条件を使用することが含まれます。 固相抽出(SPE)技術は、反応混合物から化合物を分離および精製するために一般的に使用されます .

化学反応の分析

反応の種類

ブデソニド-d8は、重水素化されていない対応物と同様に、次のようなさまざまな化学反応を起こします。

酸化: ブデソニドは酸化されてさまざまな代謝物を形成する可能性があります。

還元: 還元反応は、分子中の官能基を変更することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、重水素化溶媒、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件には、通常、目的の化学変換を確保するために、制御された温度とpHが含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、薬物動態および代謝研究に有用な、ブデソニドのさまざまな重水素化代謝物が含まれます .

科学研究への応用

ブデソニド-d8は、さまざまな科学研究への応用があります。

化学: 反応機構と経路を研究するために、化学反応のトレーサーとして使用されます。

生物学: ブデソニドの生物系における分布と分解を追跡するために、代謝研究で使用されます。

医学: ブデソニドの吸収、分布、代謝、および排泄を理解するために、薬物動態研究で使用されます。

科学的研究の応用

Budesonide-d8 has a wide range of scientific research applications:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the distribution and breakdown of Budesonide in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Budesonide.

Industry: Applied in the development of new formulations and delivery methods for corticosteroids

類似化合物との比較

Similar Compounds

Fluticasone: Another corticosteroid used in the treatment of asthma and COPD.

Beclomethasone: A corticosteroid with similar anti-inflammatory properties.

Mometasone: Used for similar indications but with different pharmacokinetic properties

Uniqueness of Budesonide-d8

This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate quantification of the compound is essential .

生物活性

Budesonide-d8, also known as 6beta-Hydroxy this compound, is a deuterated derivative of Budesonide, a potent glucocorticoid primarily utilized for its anti-inflammatory properties in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances the stability and tracking capabilities of the compound in biological studies. This article explores the biological activity of this compound, its pharmacokinetics, and its applications in clinical research.

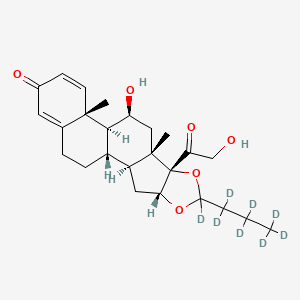

- Molecular Formula : C25H26D8O7

- Molecular Weight : 454.58 g/mol

- Structure : Contains multiple hydroxyl groups that contribute to its solubility and biological activity.

This compound functions primarily as an anti-inflammatory agent. It exerts its effects by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in inflammatory responses. This mechanism is crucial for reducing inflammation in respiratory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| AUC (0-∞) | 7.7 ± 5.1 h·ng/mL |

| C_max | 1.8 ± 1.2 ng/mL |

| Half-life | Similar to adults |

These parameters indicate that this compound maintains effective systemic exposure while minimizing side effects typically associated with corticosteroids, such as adrenal suppression, particularly in pediatric populations .

Clinical Application in Asthma and COPD

This compound has been studied for its efficacy in managing asthma and COPD. A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with this compound compared to placebo .

Pediatric Use in Eosinophilic Esophagitis

In a phase 2 clinical trial involving pediatric patients with eosinophilic esophagitis, this compound was administered at a dose of 0.8 mg twice daily. The results indicated a favorable safety profile and effective symptom control among participants .

Research Findings

Recent studies have focused on the metabolic pathways and pharmacodynamics of this compound:

- Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately using stable isotope techniques, providing insights into drug metabolism without altering the biological activity significantly .

- Binding Affinity Studies : Interaction studies reveal that this compound has a high binding affinity for glucocorticoid receptors, confirming its potential therapeutic efficacy .

Comparative Analysis

A comparison of this compound with other corticosteroids highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Budesonide | C25H34O7 | Non-deuterated form; widely used |

| 6β-Hydroxy Budesonide | C25H34O7 | Hydroxyl group at position 6 |

| Dexamethasone | C22H29FO5 | Fluorinated derivative; higher potency |

This table illustrates the structural variations that influence the biological activity and therapeutic applications of these compounds.

特性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-SMANYZGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114046 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105542-94-6 | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of budesonide-d8 in pharmaceutical research, specifically regarding the analysis of budesonide?

A1: this compound serves as an internal standard in analytical techniques like LC-ESI-MS/MS. Its structure closely resembles budesonide, but the presence of deuterium atoms (D) instead of hydrogen (H) at specific positions results in a slightly different mass. This difference allows for the differentiation of this compound from budesonide during mass spectrometry analysis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。